![molecular formula C15H18ClNO3 B5755638 1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5755638.png)
1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as BC-11, is a synthetic compound that has been of interest to scientists due to its potential applications in various fields.
Scientific Research Applications
1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been studied for its potential applications in various fields, including cancer research, drug discovery, and materials science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In drug discovery, this compound has been used as a scaffold for the development of novel drugs targeting various diseases. In materials science, this compound has been used as a building block for the synthesis of functional materials with unique properties.
Mechanism of Action
The mechanism of action of 1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound also inhibits the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and suppresses angiogenesis, leading to the inhibition of tumor growth. In normal cells, this compound has been shown to have neuroprotective effects and to improve cognitive function. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is its synthetic accessibility, which allows for the production of large quantities of the compound. This compound also has a relatively simple structure, which makes it a useful scaffold for the development of novel drugs and materials. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. One direction is the development of this compound-based drugs for the treatment of cancer and other diseases. Another direction is the synthesis of this compound-based materials with unique properties, such as luminescence and conductivity. Additionally, the study of the mechanism of action of this compound and its effects on various signaling pathways and enzymes may lead to the discovery of new targets for drug development.
Synthesis Methods
The synthesis of 1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one involves the reaction of 1,3-dioxane-2-one and indole-2-carboxylic acid, followed by the addition of butylamine and chloroacetyl chloride. The resulting product is a white crystalline solid that can be purified through recrystallization.
properties
IUPAC Name |
1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-2-3-8-17-13-11(6-4-7-12(13)16)15(14(17)18)19-9-5-10-20-15/h4,6-7H,2-3,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKLGXRWRPMESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=CC=C2Cl)C3(C1=O)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

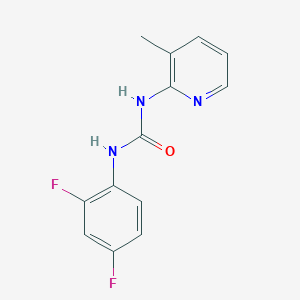
![methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755564.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5755577.png)
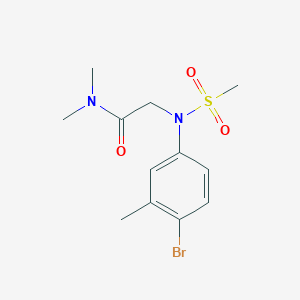

![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755594.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5755610.png)
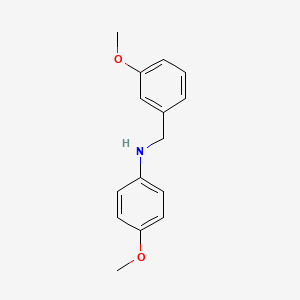
![methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5755624.png)
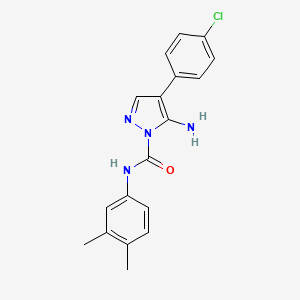
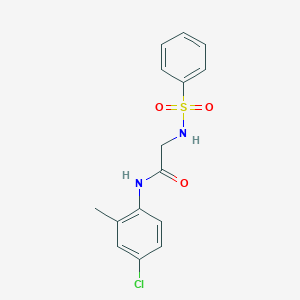
![methyl 4-ethyl-5-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5755634.png)

![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5755647.png)